molecular formula C18H17F3N2O2 B2952099 1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one CAS No. 866040-40-6

1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one

Cat. No.: B2952099
CAS No.: 866040-40-6
M. Wt: 350.341
InChI Key: NQBFMKAICGEEBN-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one is a useful research compound. Its molecular formula is C18H17F3N2O2 and its molecular weight is 350.341. The purity is usually 95%.
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Scientific Research Applications

Novel Calcium Antagonists

Research by Kato et al. (1999) on thiazolidinone derivatives, including compounds related to 1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one, demonstrated dual functionalities as calcium antagonists with both calcium overload inhibition and antioxidant activity. The study highlighted the importance of the phenolic hydroxyl group and the lipophilicity of the phenyl group at the 2-position in determining Ca(2+) antagonistic activity. The findings suggest potential applications in cardiovascular therapies by modulating calcium levels and providing antioxidant benefits (Kato et al., 1999).

Corrosion Inhibition

Prashanth et al. (2021) explored the efficacy of imidazole derivatives, structurally similar to this compound, as corrosion inhibitors for mild steel in acidic solutions. The study highlighted the synthesis of these derivatives using a microwave irradiation method, offering advantages such as safe reaction profiles and excellent yields. The derivatives exhibited significant corrosion inhibition efficiency, suggesting their potential application in protecting metallic surfaces in acidic environments (Prashanth et al., 2021).

Antifungal Agents

Mullen et al. (1988) reported on substituted 5-(phenoxyalkyl)-3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines, which share a core structure with this compound, highlighting their utility as antifungal agents. The structural modifications, such as halogen, lower alkoxy, lower alkyl, nitro, acetamido, and/or trifluoromethyl groups on their benzene rings, enhance their antifungal properties, indicating potential applications in the development of new antifungal medications (Mullen et al., 1988).

Imidazole Derivatives in Corrosion Inhibition

Ouakki et al. (2020) investigated the role of imidazole derivatives, akin to this compound, in the corrosion inhibition of mild steel in sulfuric acid environments. The study utilized experimental and theoretical approaches to demonstrate that these derivatives act as excellent inhibitors, offering protection against corrosion. This suggests their application in industrial processes where corrosion resistance is crucial (Ouakki et al., 2020).

Properties

IUPAC Name

1-(2-phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c19-18(20,21)14-5-4-6-15(13-14)23-10-9-22(17(23)24)11-12-25-16-7-2-1-3-8-16/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBFMKAICGEEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CCOC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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